N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-4-33-19-8-6-18(7-9-19)28-13-14-29-23(28)26-27-24(29)34-16-22(30)25-12-11-17-5-10-20(31-2)21(15-17)32-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHOODJJQULAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with various thioesters or thioketones. The imidazotriazole moiety is introduced through a cyclization reaction involving appropriate precursors. This synthetic pathway allows for the incorporation of diverse functional groups that can enhance biological activity.
Biological Activity
The biological activities of this compound have been evaluated in various studies. Here are some key findings:
Anticancer Activity :
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against different cancer types .
Antimicrobial Activity :
Compounds with thioamide functionalities have demonstrated antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth effectively against pathogenic strains .
Mechanism of Action :
The mechanism by which this compound exerts its biological effects is likely multifactorial. Similar compounds have been shown to interact with multiple biological targets including enzymes involved in cancer proliferation and pathways associated with inflammation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity :
- Antimicrobial Screening :
Data Table: Biological Activities Summary
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C22H22N6O3S
- Molecular Weight : 450.5 g/mol
The compound features a phenethylamine backbone linked to an imidazo[2,1-c][1,2,4]triazole moiety via a thioacetamide group. This unique combination of functional groups is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole showed promising results against various cancer cell lines. The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Antiviral Activity
The imidazole and triazole rings in the compound contribute to its potential as an antiviral agent. Research has shown that similar compounds can inhibit viral replication mechanisms:
- Small molecule inhibitors derived from triazole structures have been tested against influenza A viruses with encouraging results . These findings suggest that this compound could be explored for antiviral applications.
Therapeutic Potential
Given its structural characteristics and preliminary findings on biological activity:
- The compound is being investigated for its potential use in treating various conditions such as cancer and viral infections. Ongoing research aims to elucidate its efficacy and safety profile through preclinical and clinical trials.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Diversity: The target compound’s imidazo-triazole core is distinct from quinazolinones (e.g., compound 5 in ) or simple triazoles (e.g., compound 7a in ). This core may confer unique conformational rigidity or electronic properties .
Substituent Effects: Ethoxy/Methoxy Groups: The 3,4-dimethoxyphenethyl and 4-ethoxyphenyl groups in the target compound likely enhance lipid solubility compared to sulfamoyl (compound 5) or hydroxyiminoethyl (compound 7a) substituents . Sulfur Linkage: The thioacetamide bridge is a common feature across analogs, suggesting its role in stabilizing interactions with biological targets (e.g., via hydrogen bonding or hydrophobic contacts) .
Synthetic Efficiency: High yields (>90%) are achievable in thiadiazole systems (e.g., compound 4.1) using concentrated sulfuric acid-mediated cyclization . Quinazolinone derivatives (e.g., compound 5) show moderate-to-high yields (69–91%) with straightforward thioacetamide coupling .
Functional and Pharmacological Implications
While biological data for the target compound are absent, insights can be extrapolated from analogs:
- Antimicrobial Potential: Thiadiazole derivatives (e.g., compound 4.1) exhibit activity due to electrophilic trichloroethyl groups disrupting microbial enzymes .
- Anticancer Activity: Quinazolinones (e.g., compound 5) with sulfamoyl groups may target carbonic anhydrases or tyrosine kinases .
- Nitric Oxide Donation : Triazole/oxime hybrids (e.g., compound 7a) release nitric oxide, suggesting vasodilatory or anti-inflammatory applications .
The target compound’s ethoxy/methoxy substituents may position it as a CNS-active agent, as similar groups are prevalent in neuroactive compounds (e.g., dopamine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
